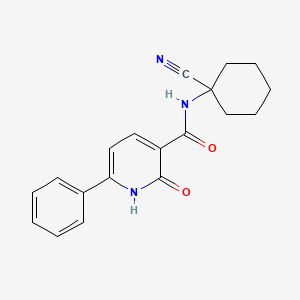
N-(1-cyanocyclohexyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide, commonly known as CCDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCDC is a synthetic compound that belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of CCDC involves the inhibition of L-type calcium channels, which are located on the cell membrane and regulate the influx of calcium ions into the cell. CCDC binds to the channel protein and blocks the entry of calcium ions, thereby reducing the intracellular calcium concentration. This leads to the relaxation of smooth muscle cells and a decrease in the contractile force of the heart, which results in a decrease in blood pressure.
Biochemical and Physiological Effects:
CCDC has been shown to have several biochemical and physiological effects, including the inhibition of smooth muscle contraction, vasodilation, and a decrease in blood pressure. It has also been shown to have anti-inflammatory and antioxidant properties, which have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCDC has several advantages for use in lab experiments, including its high potency and selectivity for L-type calcium channels, which makes it an ideal tool for studying the role of calcium channels in various physiological processes. However, CCDC also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on CCDC, including its potential applications in the treatment of cardiovascular diseases, cancer, and neurological disorders. Further studies are needed to elucidate the mechanism of action of CCDC and its effects on various physiological processes. Additionally, the development of new synthetic methods for CCDC and its derivatives may lead to the discovery of new drugs with improved pharmacological properties.
Métodos De Síntesis
CCDC can be synthesized through a multistep process involving the reaction of cyclohexanone with malononitrile, followed by cyclization with ethyl acetoacetate and subsequent reduction with lithium aluminum hydride. The final product is obtained through the reaction of the resulting dihydropyridine intermediate with 3-chloro-2,6-dimethylpyridine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
CCDC has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been its use as a calcium channel blocker. CCDC has been shown to inhibit L-type calcium channels, which are involved in the regulation of various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. This property of CCDC has potential applications in the treatment of cardiovascular diseases, such as hypertension and angina.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c20-13-19(11-5-2-6-12-19)22-18(24)15-9-10-16(21-17(15)23)14-7-3-1-4-8-14/h1,3-4,7-10H,2,5-6,11-12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDXZDPKJPKUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=C(NC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

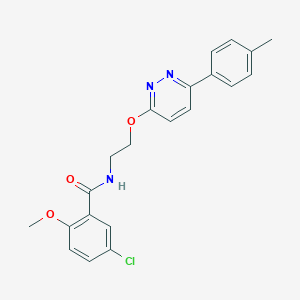
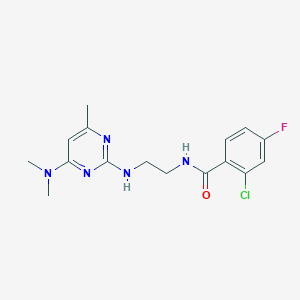
![2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B3020267.png)
![N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3020268.png)

![(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine](/img/structure/B3020272.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B3020276.png)

![4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B3020280.png)
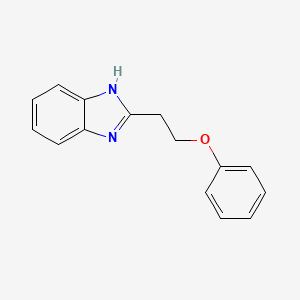
![5-(furan-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B3020283.png)
![3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B3020284.png)
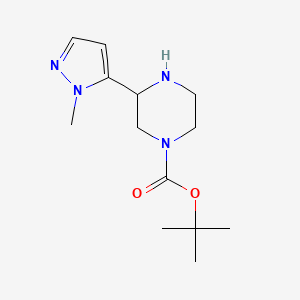
![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B3020286.png)